1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is known to have a significant impact on the regulation of blood glucose levels in individuals with diabetes.
Wirkmechanismus
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide involves the inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that degrades incretin hormones such as GLP-1 and GIP. Inhibition of DPP-4 leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and suppresses glucagon secretion, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects on glucose homeostasis. DPP-4 inhibitors have been shown to improve insulin secretion, increase insulin sensitivity, and decrease glucagon secretion. These effects lead to a decrease in blood glucose levels and an improvement in glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide in lab experiments include its specificity for DPP-4 inhibition and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide. These include the development of more potent and selective DPP-4 inhibitors, the investigation of the long-term effects of DPP-4 inhibition on glucose homeostasis and other physiological processes, and the exploration of the potential therapeutic applications of DPP-4 inhibitors in other disease states. Additionally, the use of DPP-4 inhibitors in combination with other glucose-lowering agents may provide a more effective treatment strategy for individuals with diabetes.
Wissenschaftliche Forschungsanwendungen
1-(2,2-dimethylpropanoyl)-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of diabetes. DPP-4 inhibitors are known to improve glucose homeostasis by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are responsible for stimulating insulin secretion and suppressing glucagon secretion, which leads to a decrease in blood glucose levels.
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-16(10-11-17-8-6-5-7-9-17)22-19(24)18-12-14-23(15-13-18)20(25)21(2,3)4/h5-9,16,18H,10-15H2,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSMVCLQRKKKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.